molecular formula C12H17NO7S B8347131 methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate

methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate

Cat. No.: B8347131
M. Wt: 319.33 g/mol
InChI Key: JMOGNZPGTWZITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate is a useful research compound. Its molecular formula is C12H17NO7S and its molecular weight is 319.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO7S

Molecular Weight

319.33 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1-(2-methylsulfonyloxyethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C12H17NO7S/c1-18-11(14)8-10-9(12(15)19-2)4-5-13(10)6-7-20-21(3,16)17/h4-5H,6-8H2,1-3H3

InChI Key

JMOGNZPGTWZITL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CN1CCOS(=O)(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4.1 g of methyl N-(2-hydroxyethyl)-3-carbomethoxypyrrole-2-acetate in 35 ml of dry dichloromethane cooled to -10° C., are added 2.65 ml of triethylamine and thereafter, in a dropwise fashion, 1.46 ml of methanesulfonyl chloride, maintaining the temperature of the reaction mixture at -10° to -5° C. The course of the reaction is followed by t.l.c. analysis using chloroform:acetone (90:10). When the reaction appears to be complete (about 30 minutes after the addition of the methanesulfonyl chloride is terminated) there is added slowly 10 ml of water. The organic phase is separated, washed with water (3×30 ml), dried over sodium sulfate and evaporated under reduced pressure. Crystallization of the residue from dichloromethane affords 4.75 g (77.7%) of methyl N-(2-mesyloxyethyl)-3-carbomethoxypyrrole-2-acetate (V,R=H), m.p. 99°-101° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
1.46 mL
Type
reactant
Reaction Step Three
Name
chloroform acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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